Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 900019-38-7
VCID: VC7383659
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
SMILES: COC(=O)C1=CN=C2N1C=C(C=C2)Cl
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate

CAS No.: 900019-38-7

VCID: VC7383659

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62

* For research use only. Not for human or veterinary use.

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate - 900019-38-7

Description

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate is a complex organic compound with significant applications in pharmaceutical research. Its molecular formula is C₉H₇ClN₂O₂, and it has a molecular weight of approximately 210.62 g/mol. This compound is characterized by the presence of a chloro group on the imidazo ring, which contributes to its unique chemical properties.

Biological Activities and Applications

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate exhibits significant biological activity, making it a valuable compound in medicinal chemistry. Preliminary studies suggest potential applications in drug development due to its pharmacological properties.

Pharmaceutical Research

  • Drug Development: The compound is often utilized in pharmaceutical research due to its potential biological activities.

  • Medicinal Chemistry: It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds.

Synthesis and Chemical Reactions

The synthesis of similar imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including condensation and cyclization processes. While specific synthesis methods for methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate are not widely detailed, related compounds are synthesized through reactions involving chlorinated pyridines and imidazole precursors.

Related Synthesis Methods

  • General Approach: Synthesis often involves the reaction of chlorinated pyridines with formamidine derivatives or other suitable precursors.

  • Example: The synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves a multi-step process using N,N-dimethylformamide dimethyl acetal and bromoacetonitrile .

Comparison with Similar Compounds

Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other compounds in the imidazo[1,2-a]pyridine class, highlighting differences in substituents and biological activities.

CompoundStructural FeaturesUnique Aspects
Methyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylateChlorine at the 8-positionDifferent chlorine position affects biological activity
Methyl imidazo[1,2-a]pyridine-3-carboxylateLacks chlorine substituentPotentially different biological activity due to absence of chlorine
6-Bromoimidazo[1,2-a]pyridine-3-carboxylateBromine instead of chlorineDifferent halogen may affect reactivity and biological activity
CAS No. 900019-38-7
Product Name Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
IUPAC Name methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Standard InChIKey UFRZEIOOOFHTPS-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C2N1C=C(C=C2)Cl
Solubility not available
PubChem Compound 16413638
Last Modified Aug 19 2023

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